2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-21(18-16-17-6-1-2-7-19(17)31-22(18)28)24-10-5-15-32(29,30)26-13-11-25(12-14-26)20-8-3-4-9-23-20/h1-4,6-9,16H,5,10-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYADEMLZRXLCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targettubulin proteins , which play a crucial role in cell division and are a common target for anti-cancer drugs.
Mode of Action
Compounds with similar structures, such as those derived from theindibulin and combretastatin scaffolds , are known to be anti-mitotic agents . Anti-mitotic agents typically work by inhibiting the polymerization of tubulin, disrupting the formation of the mitotic spindle, and thereby preventing cell division.
Biochemical Pathways
Similar compounds have been found to affect thetubulin polymerization pathway , which is crucial for cell division. Disruption of this pathway can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Biological Activity
The compound 2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential pharmacological applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O5S , with a molecular weight of 456.52 g/mol . The structure includes a chromene core, a piperazine moiety, and a sulfonyl group, which contribute to its biological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Chromene derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles in the compound suggests it may possess antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Some studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, providing insights into their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chromene structure significantly influence biological activity. The following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity | Notable Effects |
|---|---|---|---|
| 2H-Chromene Derivatives | Core chromene structure | Anticancer | Induces apoptosis in cancer cells |
| Pyridine-Piperazine Derivatives | Nitrogen heterocycles | Antimicrobial | Effective against Gram-positive bacteria |
| Sulfonamide Variants | Sulfonyl group attachment | Anti-inflammatory | Inhibits TNF-alpha production |
Case Studies
- Anticancer Studies : A study evaluated the anticancer properties of a series of chromene derivatives, demonstrating that specific substitutions on the chromene ring enhanced cytotoxicity against breast cancer cell lines (MCF-7) . The mechanism involved the activation of apoptotic pathways.
- Antimicrobial Activity : A recent evaluation of related compounds showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The piperazine moiety was crucial for enhancing membrane permeability, allowing better interaction with bacterial targets .
- Anti-inflammatory Mechanisms : Research has also focused on the anti-inflammatory potential of sulfonamide derivatives, showing that these compounds can effectively reduce inflammation markers in vitro by inhibiting nitric oxide production .
Comparison with Similar Compounds
Coumarin Derivatives with Sulfonamide Linkers
describes coumarin analogs synthesized via diazonium salt coupling (e.g., 13a–e ). These compounds feature:
- A sulfamoylphenyl group linked to a coumarin core via a cyanoacetamide bridge.
- Variable aryl substituents (e.g., methyl, methoxy, chloro).
Comparison with Compound X :
- Functional groups : The pyridinylpiperazine in Compound X may enhance binding to receptors with aromatic or charged pockets (e.g., serotonin or dopamine receptors) compared to simpler aryl groups in 13a–e .
Chromene-Carboxamide Peptidomimetics
highlights 6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o), a peptidomimetic with:
- A chlorinated coumarin core .
- A tripeptide-like side chain.
| Feature | Compound X | Compound 18o |
|---|---|---|
| Core substitution | 2-oxo coumarin | 6-chloro coumarin |
| Linker | Sulfonylpropyl-piperazine | Peptidomimetic chain |
| Bioactivity | Likely enzyme/receptor modulation | Protease inhibition (inferred from peptidomimetic design) |
Key Differences :
Piperazine-Linked Sulfonamide Compounds
details a cyclooctene derivative with a pyridinylpiperazine-sulfonamide group:
- (4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate .
| Feature | Compound X | Compound |
|---|---|---|
| Core structure | Coumarin | Cyclooctene-indazole |
| Piperazine group | 4-(Pyridin-2-yl) | 4-(Pyrimidin-2-yl)phenyl |
| Linker | Sulfonylpropyl | Carbamate-propyl |
Comparison :
- The cyclooctene-indazole core in suggests a focus on rigid, planar structures for DNA intercalation or topoisomerase inhibition.
- The pyrimidinylphenyl-piperazine group in could enhance π-π stacking in nucleic acid targets, unlike Compound X ’s pyridinyl group, which may prioritize hydrogen bonding .
Piperazine-Containing Pharmaceutical Impurities
lists impurities such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02), which share:
- A piperazine-propyl linker .
- Heterocyclic cores (triazolo-pyridine vs. coumarin).
| Feature | Compound X | MM0421.02 |
|---|---|---|
| Core structure | Coumarin | Triazolo-pyridine |
| Piperazine group | Pyridin-2-yl | Phenyl |
| Therapeutic role | Target-specific | Impurity in pharmaceuticals |
Key Insight :
- The phenyl-piperazine in MM0421.02 is a common motif in antipsychotics (e.g., aripiprazole), highlighting that Compound X ’s pyridinyl-piperazine could be engineered for reduced off-target CNS effects .
Preparation Methods
Preparation of Coumarin-3-Carboxylic Acid Chloride
2-Oxo-2H-chromene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction typically completes within 2–4 hours, yielding the acid chloride intermediate. Excess thionyl chloride is removed via rotary evaporation, and the residue is used directly in the next step.
Amine Coupling Reaction
The acid chloride is reacted with 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine in dry DCM, catalyzed by triethylamine (TEA) to neutralize HCl byproducts. The reaction proceeds at room temperature for 3–5 hours, achieving yields of 60–90%. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the final product as a pale-yellow solid.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dry dichloromethane |
| Catalyst | Triethylamine (1.2 equiv) |
| Temperature | 25°C |
| Reaction Time | 3–5 hours |
| Yield | 60–90% |
Multi-Step Synthesis from Chromene Core and Sulfonyl Piperazine
An alternative approach constructs the chromene core first, followed by sequential functionalization with the sulfonyl piperazine moiety. This method is advantageous for scalability and intermediate characterization.
Chromene-3-Carboxylic Acid Synthesis
2-Oxo-2H-chromene-3-carboxylic acid is synthesized via Kostanecki-Robinson reaction, involving condensation of salicylaldehyde with diethyl malonate in acetic anhydride. Cyclization under acidic conditions (H₂SO₄, 110–120°C) yields the chromene core.
Sulfonylation of Piperazine
4-(Pyridin-2-yl)piperazine is sulfonylated using propane-1,3-sultone in tetrahydrofuran (THF) at 0°C to 25°C. The reaction generates 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propan-1-ol, which is subsequently oxidized to the corresponding amine using Jones reagent (CrO₃/H₂SO₄).
Carboxamide Formation
The chromene-3-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with the sulfonylated amine in DMF. The reaction is stirred for 12–24 hours at 25°C, yielding the target compound after purification.
Optimization Insights
- Sulfonylation Efficiency : Lower temperatures (0–5°C) minimize side reactions during sulfonylation.
- Oxidation Control : Jones reagent must be added dropwise to prevent over-oxidation of the propanol intermediate.
Spectroscopic Characterization and Validation
Structural confirmation of this compound relies on advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Strong absorption bands at 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), and 1150 cm⁻¹ (S=O symmetric) confirm carboxamide and sulfonyl groups.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid Chloride Coupling | Short reaction time | Requires anhydrous conditions | 60–90 |
| Multi-Step Synthesis | Scalable | Complex purification steps | 45–70 |
The acid chloride method is preferred for laboratory-scale synthesis due to higher yields, while the multi-step approach suits industrial applications requiring intermediate isolation.
Q & A
Q. What are the recommended synthetic routes for 2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Formation of the chromene-3-carboxamide core via cyclization of substituted salicylaldehyde derivatives with malonic acid derivatives under acidic conditions.
- Step 2 : Sulfonylation of the piperazine-pyridine moiety using chlorosulfonic acid or sulfur trioxide complexes.
- Step 3 : Coupling the sulfonylated piperazine intermediate with the chromene-carboxamide via nucleophilic substitution or amide bond formation .
Optimization : - Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry.
- Monitor reaction progress with TLC or HPLC to minimize byproducts. For industrial-scale synthesis, continuous flow reactors improve reproducibility .
Q. How should researchers validate the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR (¹H/¹³C) : Confirm the presence of the sulfonylpropyl linker (δ ~3.5 ppm for CH₂-SO₂) and chromene carbonyl (δ ~170 ppm in ¹³C NMR).
- HRMS : Verify molecular weight (expected [M+H]+ ~484.15 g/mol).
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete coupling reactions .
- Crystallography : If single crystals are obtained, X-ray diffraction resolves conformational isomerism in the piperazine ring .
Intermediate-Advanced Questions
Q. How does the sulfonylpiperazine-pyridine moiety influence the compound’s pharmacokinetic properties, and what experimental strategies can assess this?
- Impact : The sulfonyl group enhances solubility but may reduce membrane permeability. Piperazine-pyridine contributes to basicity (pKa ~7.5), affecting bioavailability.
- Methods :
- LogP/D : Measure partition coefficients (octanol/water) to predict lipophilicity.
- Caco-2 Assays : Evaluate intestinal absorption in vitro.
- Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated degradation .
Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?
- Contradictions : Discrepancies in IC₅₀ values for kinase inhibition (e.g., PI3K vs. MAPK) may arise from:
- Assay Conditions : Variations in ATP concentrations or buffer pH.
- Protein Binding : Use equilibrium dialysis to quantify free fraction in serum-containing media.
- Resolution :
- Standardize assays using recombinant enzymes and positive controls (e.g., LY294002 for PI3K).
- Validate target engagement with cellular thermal shift assays (CETSA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for cancer-related kinases?
- SAR Strategies :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the chromene ring to enhance π-stacking with kinase active sites.
- Linker Optimization : Replace the sulfonylpropyl group with a carboxamide or ether linker to reduce steric hindrance.
- In Silico Docking : Use AutoDock Vina to predict binding poses against kinase homology models .
- Validation :
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
Q. What methodologies are recommended to address discrepancies between in vitro and in vivo efficacy data?
- Troubleshooting :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate plasma exposure (AUC) with tumor growth inhibition in xenografts.
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that contribute to in vivo activity.
- Tumor Microenvironment Analysis : Assess hypoxia and stromal interactions via immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
